molecular formula C18H23N3OS B388171 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one CAS No. 340177-28-8

5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B388171
CAS No.: 340177-28-8
M. Wt: 329.5g/mol
InChI Key: GJNLKGYKJRCXFP-SSZFMOIBSA-N
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Description

5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiazole ring, a pyrrolidine ring, and a benzylidene group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazole derivative and 4-(diethylamino)benzaldehyde. This reaction is typically carried out in the presence of a base such as piperidine or pyrrolidine.

    Formation of the Pyrrolidine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its conjugated system, which can exhibit interesting photophysical properties. It is also investigated for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also studied for its potential use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The benzylidene group can interact with hydrophobic pockets, while the thiazole and pyrrolidine rings can form hydrogen bonds and other interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    5-(4-dimethylaminobenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one: Similar structure but with dimethylamino instead of diethylamino group.

    5-(4-methoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one: Similar structure but with a methoxy group instead of diethylamino group.

Uniqueness

The presence of the diethylamino group in 5-[4-(diethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one imparts unique electronic properties, making it more hydrophobic and potentially more effective in crossing biological membranes. This structural feature can enhance its interactions with biological targets, making it a more potent compound in various applications.

Properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-3-20(4-2)15-9-7-14(8-10-15)13-16-17(22)19-18(23-16)21-11-5-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNLKGYKJRCXFP-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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